Carbamoyl chloride

Description

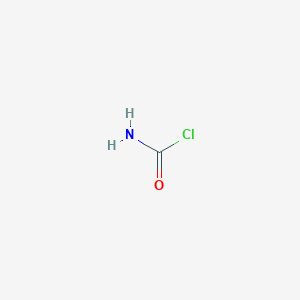

Structure

3D Structure

Propriétés

IUPAC Name |

carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDWPUIZGOQOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963544 | |

| Record name | Carbonochloridimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-72-9 | |

| Record name | Carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M01P14SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Versatile Reagent: A Technical History of Carbamoyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl (B1232498) chlorides are a pivotal class of reagents in organic synthesis, serving as essential precursors for the production of ureas, carbamates, isocyanates, and a multitude of other nitrogen-containing compounds with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the discovery and historical development of carbamoyl chloride synthesis. It details the seminal first synthesis of a disubstituted this compound and traces the evolution of synthetic methodologies for N,N-disubstituted, N-monosubstituted, and the parent unsubstituted this compound. This document includes detailed experimental protocols for key synthetic transformations, a comparative analysis of quantitative data from various methods, and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

A Historical Milestone: The First Synthesis of a this compound

The journey into the chemistry of carbamoyl chlorides began in the late 19th century. The first documented synthesis of a this compound was achieved in 1879 by German chemists Wilhelm Michler and C. Escherich.[1] They reported the synthesis of N,N-dimethylthis compound, which they referred to as "Dimethylharnstoffchlorid" (dimethylurea chloride), by the reaction of phosgene (B1210022) (COCl₂) with dimethylamine (B145610) ((CH₃)₂NH).[2] This pioneering work laid the foundation for the development of a new class of chemical reagents and opened the door to a vast field of synthetic possibilities.

The reaction, in its essence, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene, followed by the elimination of a proton and a chloride ion. The overall stoichiometry of the reaction for secondary amines is:

2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₃]Cl[3]

This fundamental reaction remains a cornerstone of this compound synthesis to this day, albeit with numerous refinements and variations developed over the subsequent decades to improve yields, purity, and safety.

Synthetic Methodologies: A Technical Overview

The synthesis of carbamoyl chlorides can be broadly categorized based on the substitution pattern on the nitrogen atom. The most common methods involve the use of phosgene or its derivatives, although phosgene-free routes have also been developed.

Synthesis of N,N-Disubstituted Carbamoyl Chlorides

The reaction of secondary amines with phosgene is the most direct and widely used method for the preparation of N,N-disubstituted carbamoyl chlorides.

Reaction Pathway for N,N-Disubstituted this compound Synthesis

Caption: General reaction pathway for the synthesis of N,N-disubstituted carbamoyl chlorides from secondary amines and phosgene.

Experimental Protocol: Synthesis of N,N-Diethylthis compound [4]

Materials:

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Anhydrous conditions

Procedure:

-

A solution of diethylamine in an anhydrous inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser connected to a scrubbing system for excess phosgene and HCl.

-

The solution is cooled to 0-5 °C.

-

Phosgene gas is bubbled through the cooled solution, or a solution of triphosgene (B27547) in the same solvent is added dropwise, while maintaining the temperature.

-

The reaction is typically exothermic, and the rate of phosgene addition is controlled to maintain the desired temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

-

The precipitated diethylamine hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude N,N-diethylthis compound is then purified by vacuum distillation.

Synthesis of N-Monosubstituted Carbamoyl Chlorides

N-monosubstituted carbamoyl chlorides are typically synthesized by the addition of hydrogen chloride to isocyanates. This method avoids the direct use of primary amines with phosgene, which can lead to the formation of ureas and other side products.

Reaction Pathway for N-Monosubstituted this compound Synthesis

Caption: Synthesis of N-monosubstituted carbamoyl chlorides via the addition of HCl to isocyanates.

Experimental Protocol: Synthesis of Phenylthis compound

Materials:

-

Phenyl isocyanate

-

Anhydrous hydrogen chloride (gas or solution in an inert solvent)

-

Anhydrous inert solvent (e.g., diethyl ether, toluene)

Procedure:

-

A solution of phenyl isocyanate in an anhydrous inert solvent is prepared in a dry reaction vessel.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a saturated solution of HCl in the same solvent is added dropwise with stirring.

-

The reaction is monitored for the disappearance of the isocyanate peak in the IR spectrum (around 2270-2250 cm⁻¹).

-

Upon completion, the solvent is removed under reduced pressure at low temperature to avoid decomposition of the product.

-

The resulting phenylthis compound is typically used immediately in the next step due to its limited stability.

Synthesis of Unsubstituted this compound

The parent this compound (H₂NCOCl) is a remarkably stable molecule, especially when compared to the highly unstable chloroformic acid.[5] Its synthesis is more challenging and is typically carried out at high temperatures.

Experimental Workflow for Unsubstituted this compound Synthesis

Caption: High-temperature synthetic routes to the parent unsubstituted this compound.

Experimental Protocol: Synthesis of Unsubstituted this compound from Urea and HCl

Materials:

-

Urea

-

Anhydrous hydrogen chloride gas

-

High-temperature tube furnace

Procedure:

-

A tube furnace is packed with a solid support (e.g., sand) and heated to 350-500 °C.

-

Urea is vaporized and carried into the hot tube by a stream of inert gas.

-

Anhydrous hydrogen chloride gas is simultaneously introduced into the tube furnace.

-

The gaseous products are passed through a condenser to collect the liquid this compound.

-

Ammonium chloride, a solid byproduct, is deposited in the cooler parts of the apparatus and can be removed.

-

The collected this compound is of high purity and can be used for subsequent reactions.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of various carbamoyl chlorides, providing a comparative overview of different methods and their efficiencies.

| This compound Derivative | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N,N-Dimethylthis compound | Dimethylamine, Phosgene | Flow reactor (gas phase) | 275 | - | 90 | [2] |

| N,N-Diethylthis compound | Diethylamine, Phosgene | Toluene | 0-10 | 2 h | >95 | [6] |

| N,N-Di-n-propylthis compound | Di-n-propylamine, Phosgene | Toluene | 0-10 | 2 h | 60-80 | [6] |

| N,N-Diisopropylthis compound | Diisopropylamine, Phosgene | Chlorobenzene | 120 | - | 93.6 | [6] |

| N,N-Dicyclohexylthis compound | Dicyclohexylamine, Phosgene | o-Dichlorobenzene | 160 | 2 h | 94.9 | [6] |

| Phenylthis compound | Phenyl isocyanate, HCl | Diethyl ether | 0 | - | High | [5] |

| Unsubstituted this compound | Ammonia, Phosgene | Gas phase | 400 | - | 90-95 | [5] |

Conclusion

Since the initial discovery of N,N-dimethylthis compound by Michler and Escherich in 1879, the synthesis of carbamoyl chlorides has evolved significantly. The foundational phosgenation of amines remains a prevalent and efficient method for producing N,N-disubstituted derivatives, with modern protocols offering high yields and purity. For N-monosubstituted and the parent unsubstituted carbamoyl chlorides, alternative synthetic strategies have been established to overcome challenges associated with reactivity and side-product formation. The detailed experimental protocols and comparative quantitative data presented in this guide offer valuable insights for researchers and professionals in the field, enabling the informed selection and execution of synthetic routes to these versatile and indispensable chemical intermediates. The continued development of safer, more efficient, and environmentally benign methods for this compound synthesis will undoubtedly remain an active area of research, further expanding their utility in science and industry.

References

- 1. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 2. allfordrugs.com [allfordrugs.com]

- 3. Dimethylthis compound - Wikipedia [en.wikipedia.org]

- 4. webstatic.niwa.co.nz [webstatic.niwa.co.nz]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Carbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of carbamoyl (B1232498) chloride and its derivatives. Due to the inherent instability of the parent compound, this guide focuses on N,N-disubstituted carbamoyl chlorides as representative examples, with a particular emphasis on N,N-dimethylcarbamoyl chloride, a stable and well-characterized analogue.

Physical Properties

Carbamoyl chlorides are typically colorless liquids or solids with a pungent odor.[1] The parent this compound (H₂NCOCl) is notably unstable.[2][3] In contrast, disubstituted carbamoyl chlorides, such as N,N-dimethylthis compound, are stable and can be stored for extended periods.[4] The physical properties are significantly influenced by the nature of the substituents on the nitrogen atom.

Quantitative Physical Data

The following tables summarize the key physical properties of the parent this compound and the well-studied N,N-dimethylthis compound for comparative analysis.

Table 1: Physical Properties of this compound (H₂NCOCl)

| Property | Value | Reference |

| Molecular Formula | CH₂ClNO | [4] |

| Molecular Weight | 79.49 g/mol | [4] |

| Melting Point | 90 °C | [4] |

| Boiling Point | 61-62 °C (decomposes) | [4] |

| Physical State | Solid | [1] |

Table 2: Physical Properties of N,N-Dimethylthis compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO | [5] |

| Molecular Weight | 107.54 g/mol | [5] |

| Melting Point | -90 °C (-130 °F) | [2] |

| Boiling Point | 167 °C (333 °F) | [6] |

| Density | 1.17 g/cm³ | [7] |

| Refractive Index | 1.4529 @ 20 °C/D | [5] |

| Flash Point | 68 °C (155 °F) | [5] |

| Vapor Pressure | 1.95 mmHg | [5] |

| Physical State | Colorless to yellow liquid | [5] |

Chemical Properties and Reactivity

Carbamoyl chlorides are reactive compounds that serve as important intermediates in organic synthesis.[3] Their reactivity is centered around the electrophilic carbonyl carbon. Disubstituted carbamoyl chlorides are generally less susceptible to hydrolysis than typical acid chlorides due to the electron-donating effect of the amino group.[2]

Key chemical reactions include:

-

Hydrolysis: Reaction with water yields a carbamic acid, which is often unstable and decomposes to an amine and carbon dioxide.[2]

-

Reaction with Alcohols and Phenols: Forms stable carbamate (B1207046) esters (urethanes).[2][8]

-

Reaction with Amines and Hydroxylamines: Produces substituted ureas.[4]

-

Reaction with Thiols: Leads to the formation of thiocarbamates.[4]

The solvolysis reactions of carbamoyl chlorides, particularly in mixed solvent systems, have been studied to elucidate their reaction mechanisms, which are often Sₙ1-like.[3]

Experimental Protocols

Synthesis of N,N-Dimethylthis compound

Two common methods for the synthesis of N,N-dimethylthis compound are detailed below.

Method 1: From Dimethylamine (B145610) and Phosgene (B1210022)

This method involves the reaction of dimethylamine with the highly toxic phosgene. Extreme caution and appropriate safety measures are mandatory when handling phosgene.

-

Materials:

-

Dimethylamine ((CH₃)₂NH)

-

Phosgene (COCl₂)

-

Anhydrous, inert solvent (e.g., dichloromethane, benzene)

-

-

Procedure: [9]

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of dimethylamine in the anhydrous solvent in a cooled reaction vessel.

-

Slowly bubble phosgene gas through the dimethylamine solution while maintaining a low temperature (typically below room temperature). The reaction is exothermic and will produce a precipitate of dimethylamine hydrochloride. The overall reaction is: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl.[2]

-

Monitor the reaction progress. The reaction is typically complete when the mixture becomes clear.

-

Filter the reaction mixture to remove the dimethylamine hydrochloride precipitate.

-

The N,N-dimethylthis compound can be purified from the filtrate by distillation under reduced pressure.

-

Method 2: From N,N-Dimethylformamide (DMF) and Thionyl Chloride

This method provides a safer alternative to the use of phosgene.

-

Materials:

-

N,N-Dimethylformamide ((CH₃)₂NCHO)

-

Thionyl chloride (SOCl₂)

-

Anhydrous, inert solvent (e.g., dichloromethane, benzene)

-

-

Procedure: [9]

-

Set up the reaction under anhydrous conditions and an inert atmosphere.

-

In a cooled reaction vessel, slowly add thionyl chloride to a solution of N,N-dimethylformamide in the anhydrous solvent. The molar ratio is typically 1:1.

-

Stir the reaction mixture at a controlled, low temperature. The reaction will evolve sulfur dioxide and hydrogen chloride gas.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

The product, N,N-dimethylthis compound, can be isolated and purified by distillation.

-

Kinetic Study of Solvolysis by Conductometry

The solvolysis of carbamoyl chlorides produces hydrochloric acid, which increases the conductivity of the solution. This change can be monitored to determine the reaction kinetics.

-

Apparatus:

-

Conductivity meter with a probe

-

Constant temperature water bath

-

Magnetic stirrer

-

Volumetric glassware

-

-

Procedure: [10]

-

Prepare a stock solution of the desired solvent system (e.g., 80% ethanol/20% water).

-

Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the water bath.

-

Prepare a concentrated stock solution of the this compound in a non-reactive, volatile solvent (e.g., anhydrous acetone).

-

To initiate the reaction, inject a small, known volume of the this compound stock solution into the stirred solvent. The final concentration should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

-

Immediately begin recording the conductivity of the solution as a function of time.

-

The rate constant can be determined by analyzing the change in conductivity over time.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Experimental workflow for the synthesis of N,N-dimethylthis compound.

Caption: Generalized solvolysis pathway of a disubstituted this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 463-72-9 [chemicalbook.com]

- 5. Dimethylthis compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2698343A - Vapor phase process for the production of dimethylcarbamyl chloride from phosgene and trimethyl amine - Google Patents [patents.google.com]

- 7. DIMETHYL this compound | Occupational Safety and Health Administration [osha.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Reactivity of Parent Carbamoyl Chloride (H₂NCOCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl (B1232498) chloride (H₂NCOCl), the simplest member of the carbamoyl chloride family, presents a unique profile of stability and reactivity that makes it a molecule of significant interest in synthetic chemistry. Contrary to the high instability of the related formyl chloride, H₂NCOCl exhibits remarkable thermal stability. This guide provides a comprehensive overview of the current knowledge on the stability and reactivity of parent this compound, drawing upon available data for both the unsubstituted compound and its substituted derivatives. It covers its synthesis, decomposition, and reactions with various nucleophiles, supported by experimental and computational findings.

Introduction

Carbamoyl chlorides are a class of organic compounds characterized by the functional group -N-C(=O)Cl. They serve as important intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and polymers.[1][2] While N-substituted carbamoyl chlorides have been extensively studied and utilized, the parent compound, H₂NCOCl, has received comparatively less attention despite its foundational role in this class of molecules. This guide aims to consolidate the available technical information on the stability and reactivity of H₂NCOCl to serve as a valuable resource for researchers in academia and industry.

Physicochemical and Spectroscopic Properties

Detailed experimental physicochemical and spectroscopic data for the parent this compound are scarce in the literature. Much of the available information is derived from studies on its N-substituted analogs.

Table 1: Physicochemical Properties of Selected Carbamoyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | CH₂ClNO | 79.49 | 90 | 61-62 (decomposes) |

| Dimethylthis compound | C₃H₆ClNO | 107.54 | -90 | 93 |

| Diethylthis compound | C₅H₁₀ClNO | 135.59 | - | - |

Note: Data for the parent this compound should be treated with caution as it is less extensively characterized than its substituted counterparts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration, typically in the region of 1700-1750 cm⁻¹. N-H stretching vibrations would appear in the region of 3200-3400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would likely show a broad signal for the -NH₂ protons. The ¹³C NMR spectrum would exhibit a resonance for the carbonyl carbon.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of H₂NCOCl. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[3]

Stability

A striking feature of the parent this compound is its unexpected stability, particularly when compared to the highly unstable formyl chloride (HOCOCl), which readily decomposes to carbon dioxide and hydrogen chloride.[2] H₂NCOCl can endure surprisingly high temperatures, with some synthetic procedures requiring it to be stable in the range of 300–400 °C.[2]

Synthesis

Several synthetic routes to carbamoyl chlorides have been reported, primarily involving the reaction of amines with phosgene (B1210022) or the addition of hydrogen chloride to isocyanates. For the parent H₂NCOCl, high-temperature methods have been described.

From Phosgene and Ammonia (B1221849)

The reaction of an amine with phosgene is a general method for the preparation of carbamoyl chlorides.[1] In the case of the parent compound, this would involve the reaction of ammonia with phosgene.

General Reaction: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl[1]

A safer alternative to gaseous phosgene is the use of triphosgene (B27547) (bis(trichloromethyl) carbonate).[4]

Figure 1: General synthesis of carbamoyl chlorides from amines and phosgene.

From Isocyanates and Hydrogen Chloride

Monosubstituted carbamoyl chlorides can be prepared by the addition of hydrogen chloride to isocyanates.[2] This method is particularly useful for preparing carbamoyl chlorides with N-H functionality.

General Reaction: RNCO + HCl → RNHCOCl[2]

In acetonitrile, this reaction is reversible, and the this compound can decompose to establish an equilibrium with the isocyanate and HCl.[2]

Reactivity

Carbamoyl chlorides are versatile reagents that undergo nucleophilic substitution at the carbonyl carbon. The lone pair of electrons on the adjacent nitrogen atom influences their reactivity, making them generally less reactive than typical acid chlorides.

Solvolysis

The solvolysis of carbamoyl chlorides, where the solvent acts as the nucleophile, typically proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism.[5] This involves the ionization of the this compound to form a carbamoyl cation intermediate, which is then attacked by the solvent.

Figure 2: Generalized Sₙ1 mechanism for the solvolysis of carbamoyl chlorides.

Table 2: Kinetic Data for the Solvolysis of N,N-Dimethylthis compound

| Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) | Activation Entropy (cal·mol⁻¹·K⁻¹) |

| 100% H₂O | - | - | 20.63 | +3.50 |

Data from a study on N,N-dimethylthis compound, which may serve as a reference for the parent compound.[6]

Reaction with Nucleophiles

Carbamoyl chlorides react with a variety of nucleophiles to form important classes of organic compounds.

-

Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields stable carbamate (B1207046) esters (urethanes).[1]

R₂NCOCl + R'OH → R₂NCOOR' + HCl

-

Amines: Reaction with ammonia or primary and secondary amines produces ureas or their substituted derivatives.[2]

R₂NCOCl + R'₂NH → R₂NCONR'₂ + HCl

-

Thiols: Reaction with thiols gives thiocarbamates.[7]

R₂NCOCl + R'SH → R₂NCOSR' + HCl

-

Water (Hydrolysis): Hydrolysis of carbamoyl chlorides initially forms a carbamic acid intermediate, which is unstable and rapidly decomposes to an amine and carbon dioxide.[1]

R₂NCOCl + H₂O → [R₂NCOOH] + HCl → R₂NH + CO₂ + HCl

Figure 3: Overview of the reactivity of this compound with various nucleophiles.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of the parent this compound are not extensively documented in readily accessible literature. The following are generalized procedures based on methods for substituted carbamoyl chlorides and should be adapted with caution. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as carbamoyl chlorides and their precursors (e.g., phosgene) are hazardous.

General Procedure for the Synthesis of a this compound using Triphosgene

-

To a solution of the corresponding amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), cool the mixture to 0-5 °C.[8]

-

Slowly add a solution of triphosgene (0.36 equivalents) in the same solvent, maintaining the temperature below 5 °C.[8]

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).

-

The reaction mixture is then typically worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude this compound can be purified by distillation or chromatography, although its stability may be a concern.

Figure 4: A generalized experimental workflow for the synthesis of carbamoyl chlorides.

General Procedure for the Reaction of a this compound with a Nucleophile

-

Dissolve the this compound in a suitable anhydrous solvent under an inert atmosphere.

-

Add the nucleophile (e.g., alcohol, amine, or thiol), often in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete.

-

Work up the reaction mixture to isolate the desired product (e.g., carbamate, urea, or thiocarbamate).

Applications in Drug Development and Research

Carbamoyl chlorides are valuable precursors in the synthesis of numerous biologically active molecules. The carbamate and urea moieties are present in a wide range of pharmaceuticals, exhibiting activities such as enzyme inhibition and receptor modulation. The ability to introduce these functional groups using carbamoyl chlorides makes them important tools for medicinal chemists and drug development professionals.

Conclusion

The parent this compound, H₂NCOCl, is a molecule of fundamental importance that displays a surprising degree of thermal stability. Its reactivity is characterized by nucleophilic substitution at the carbonyl carbon, providing access to a variety of important functional groups. While there is a notable lack of detailed quantitative data and specific experimental protocols for H₂NCOCl itself, the extensive research on its substituted derivatives provides a solid framework for understanding its chemical behavior. Further investigation into the specific properties and reaction kinetics of the parent compound would be highly beneficial for its broader application in organic synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. elch.chem.msu.ru [elch.chem.msu.ru]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 463-72-9 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of Carbamoyl Chlorides in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbamoyl (B1232498) chlorides, a class of reactive organic compounds, have emerged as indispensable tools in the medicinal chemist's armamentarium. Their utility stems from their ability to readily form carbamate (B1207046) and urea (B33335) linkages, which are key structural motifs in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of carbamoyl chlorides in drug discovery and development, with a particular focus on their role as covalent inhibitors.

Synthesis and Reactivity of Carbamoyl Chlorides

Carbamoyl chlorides are most commonly synthesized by the reaction of a primary or secondary amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547).[1][2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride. For secondary amines, this reaction is a primary route to N,N-disubstituted carbamoyl chlorides.[1] Primary amines initially form N-substituted carbamoyl chlorides, which can be unstable and may readily eliminate another molecule of HCl to yield isocyanates.[2]

The reactivity of carbamoyl chlorides is dominated by the electrophilicity of the carbonyl carbon, making them susceptible to attack by a wide range of nucleophiles. This reactivity is central to their utility in medicinal chemistry. Key reactions include:

-

Reaction with Alcohols and Phenols: Carbamoyl chlorides react with alcohols and phenols to form stable carbamate esters (urethanes). This reaction is fundamental to the synthesis of numerous pharmaceuticals.[1]

-

Reaction with Amines: Reaction with primary or secondary amines yields substituted ureas, another critical functional group in drug molecules.

-

Hydrolysis: Carbamoyl chlorides react with water to form unstable carbamic acids, which readily decompose to the corresponding amine and carbon dioxide.[2]

Carbamoyl Chlorides as Precursors to Bioactive Molecules

The ability to easily introduce carbamate and urea functionalities makes carbamoyl chlorides valuable intermediates in the synthesis of a diverse range of therapeutic agents.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A prominent example of the application of carbamoyl chlorides is in the synthesis of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The carbamate moiety in these drugs acts as a "slow substrate" for AChE, leading to a prolonged inhibition of the enzyme and an increase in acetylcholine (B1216132) levels in the brain.

Rivastigmine , a widely used drug for Alzheimer's disease, is synthesized using N-ethyl-N-methylcarbamoyl chloride. The synthesis involves the reaction of the phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol, with the this compound to install the critical carbamate functional group.

Anticancer Agents

Carbamate and urea moieties are prevalent in a number of anticancer drugs. Carbamoyl chlorides serve as key building blocks for the synthesis of these agents, which can target various cellular pathways involved in cancer progression. For instance, some anticancer agents incorporating a carbamate or urea group have been shown to target signaling pathways like the Wnt/β-catenin pathway or act as kinase inhibitors.

Carbamoyl Chlorides in the Realm of Covalent Inhibitors

A significant and evolving area of medicinal chemistry is the development of targeted covalent inhibitors. These inhibitors form a stable, covalent bond with their target protein, leading to irreversible inhibition and often enhanced potency and duration of action. The electrophilic nature of carbamoyl chlorides makes them suitable "warheads" for the design of covalent inhibitors.

Carbamoyl chlorides can react with nucleophilic amino acid residues, such as serine and lysine, present in the active site of target proteins. This reaction, known as carbamoylation, results in the formation of a stable covalent adduct, thereby inactivating the protein.

Targeting Serine Hydrolases

Serine hydrolases are a large and diverse family of enzymes that play crucial roles in many physiological processes. The active site of these enzymes contains a highly reactive serine residue. Carbamates, often formed from carbamoyl chlorides, have been extensively explored as covalent inhibitors of serine hydrolases. The carbamoyl group is transferred to the active site serine, forming a stable carbamoyl-enzyme complex and rendering the enzyme inactive.

Quantitative Data on this compound-Derived Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of a series of O-aromatic N,N-disubstituted carbamates and thiocarbamates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the structure-activity relationships within this class of compounds.

| Compound | R | X | AChE IC50 (µM) | BChE IC50 (µM) |

| 1a | 2-Cl | O | 89.7 ± 4.7 | 4.3 ± 0.2 |

| 1b | 3-Cl | O | 62.4 ± 2.5 | 2.1 ± 0.1 |

| 1c | 4-Cl | O | 38.9 ± 1.1 | 1.6 ± 0.1 |

| 2a | 2-Cl | S | > 100 | 15.3 ± 0.9 |

| 2b | 3-Cl | S | > 100 | 8.7 ± 0.5 |

| 2c | 4-Cl | S | > 100 | 5.2 ± 0.3 |

| 3a | 2-F | O | 75.6 ± 3.8 | 3.9 ± 0.2 |

| 3b | 4-F | O | 45.1 ± 1.9 | 1.8 ± 0.1 |

| 4a | 2-F | S | > 100 | 12.1 ± 0.7 |

| 4b | 4-F | S | > 100 | 6.8 ± 0.4 |

Data sourced from a study on novel cholinesterase inhibitors based on O-aromatic N,N-disubstituted (thio)carbamates.[3]

Experimental Protocols

General Procedure for the One-Pot Synthesis of O-Aryl Carbamates from In-Situ Generated Carbamoyl Chlorides

This procedure avoids the isolation of the often moisture-sensitive this compound intermediate.

Materials:

-

Secondary amine (1.0 equiv)

-

Triphosgene (0.4 equiv)

-

Pyridine (B92270) (2.0 equiv)

-

Phenol (B47542) (1.0 equiv)

-

Toluene (anhydrous)

Procedure:

-

To a solution of the secondary amine (1.0 equiv) in anhydrous toluene, add triphosgene (0.4 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (2.0 equiv) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Add the desired phenol (1.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-aryl carbamate.[4]

Synthesis of Rivastigmine using N-ethyl-N-methylthis compound

Materials:

-

(S)-3-(1-(dimethylamino)ethyl)phenol

-

N-ethyl-N-methylthis compound

-

Zinc chloride (catalyst)

-

Toluene (anhydrous)

Procedure:

-

To a suspension of zinc chloride in anhydrous toluene, add N-ethyl-N-methylthis compound at room temperature under an inert atmosphere.

-

Add (S)-3-(1-(dimethylamino)ethyl)phenol to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography) to yield Rivastigmine.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key concepts and workflows related to the use of carbamoyl chlorides in medicinal chemistry.

Caption: Synthesis of Carbamates and Ureas from Carbamoyl Chlorides.

Caption: Covalent Inhibition by Carbamoyl Chlorides.

Caption: High-Throughput Screening Workflow.

Conclusion

Carbamoyl chlorides are versatile and powerful reagents in medicinal chemistry, enabling the efficient synthesis of a wide range of bioactive molecules. Their role extends from being simple precursors for introducing essential carbamate and urea functionalities to acting as sophisticated warheads in the design of targeted covalent inhibitors. A thorough understanding of their synthesis, reactivity, and strategic applications is crucial for researchers and scientists in the field of drug discovery and development. As the quest for more potent and selective therapeutics continues, the strategic use of carbamoyl chlorides is poised to remain a cornerstone of modern medicinal chemistry.

References

Carbamoyl Chloride: A Versatile Building Block for Bioactive Molecules

An In-depth Technical Guide for Researchers and Drug Development Professionals

Carbamoyl (B1232498) chlorides are highly reactive chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of bioactive molecules. Their ability to readily introduce a carbamoyl moiety (-CONR₂) allows for the facile creation of carbamates and ureas, functional groups prevalent in numerous pharmaceuticals, agrochemicals, and other biologically active compounds. This technical guide provides a comprehensive overview of the application of carbamoyl chlorides in the development of bioactive molecules, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Chemical Properties and Reactivity

Carbamoyl chlorides (R₂NCOCl) are acyl chlorides of carbamic acids. The presence of the nitrogen atom adjacent to the carbonyl group influences their reactivity, making them potent carbamoylating agents. They readily react with nucleophiles such as alcohols, phenols, amines, and thiols to form the corresponding carbamates, ureas, and thiocarbamates. This reactivity is the cornerstone of their utility in medicinal chemistry and drug design.[1]

The synthesis of carbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547).[1][2] However, due to the hazardous nature of phosgene, alternative, safer methods are continually being developed.[3]

Applications in the Synthesis of Bioactive Molecules

The carbamate (B1207046) linkage is a key structural motif in many approved drugs due to its chemical stability and ability to enhance cell membrane permeability.[4] Carbamoyl chlorides are instrumental in the synthesis of compounds targeting a range of diseases.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A prominent example of a bioactive molecule synthesized using a carbamoyl chloride is Rivastigmine , a drug used to treat the symptoms of Alzheimer's disease.[5][6] Rivastigmine functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4][7] By inhibiting AChE, Rivastigmine increases the levels of acetylcholine in the brain, which is thought to aid in cognitive function.

The synthesis of Rivastigmine involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylthis compound.[6]

Table 1: Synthesis of Rivastigmine - Reaction Parameters

| Parameter | Value | Reference |

| Starting Phenol (B47542) | (S)-3-(1-(dimethylamino)ethyl)phenol | [6] |

| This compound | N-ethyl-N-methylthis compound | [6] |

| Catalyst | Zinc Chloride | [6] |

| Solvent | Anhydrous Toluene (B28343) | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | 13 hours | [5] |

| Yield | 80% | [5] |

Table 2: Biological Activity of Carbamate-based Acetylcholinesterase Inhibitors

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| Rivastigmine | Acetylcholinesterase (AChE) | 501 ± 3.08 µM | [8] |

| Carbamate Derivative 10c | Butyrylcholinesterase (BuChE) | 0.07 µM | [9] |

| Flavonoid Carbamate C3 | Acetylcholinesterase (AChE) | 61.78 µM | [10] |

| Flavonoid Carbamate C3 | Monoacylglycerol lipase | 22.86 µM | [10] |

| Flavonoid Carbamate C5 | Acetylcholinesterase (AChE) | 89.40 µM | [10] |

| Flavonoid Carbamate C5 | Monoacylglycerol lipase | 46.65 µM | [10] |

Anticancer Agents

Carbamate moieties are also found in a number of anticancer agents. Their inclusion in a molecule can enhance its antitumor activity.[4] For example, the modification of the natural product betulinic acid with an imidazole (B134444) carbamate derivative resulted in a 12-fold increase in potency.[4] The synthesis of these derivatives often proceeds through the reaction of a hydroxyl group on the parent molecule with a suitable isocyanate, which can be generated in situ from a this compound. Steroidal carbamates have also shown inhibitory effects on the growth of colon cancer cell lines.[11]

The synthesis of lupeol-3-carbamate derivatives, which have demonstrated anti-proliferative activity against several cancer cell lines, involves a two-step process starting with the reaction of lupeol (B1675499) with 4-nitrophenyl chloroformate to form an activated intermediate, which is then reacted with various amines.[12] This method avoids the direct handling of potentially unstable carbamoyl chlorides.

Table 3: Anti-proliferative Activity of Lupeol-3-Carbamate Derivatives

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

| 3i | A549 (Lung Cancer) | 5.39 | [12] |

| 3i | HepG2 (Liver Cancer) | 9.43 | [12] |

| 3i | MCF-7 (Breast Cancer) | ~7.5 | [12] |

| 3k·CH₃I | HepG2 (Liver Cancer) | 3.13 | [12] |

Other Bioactive Molecules

Carbamoyl chlorides are also used in the synthesis of a variety of other bioactive compounds, including pesticides, herbicides, and fungicides.[1][13] For instance, carbamate insecticides like carbofuran (B1668357) and carbaryl (B1668338) also act by inhibiting acetylcholinesterase.[4] Additionally, urea (B33335) derivatives with antibacterial activity can be synthesized from carbamates, which are in turn derived from carbamoyl chlorides.[14]

Experimental Protocols

General Procedure for the Synthesis of O-Aryl Carbamates

This protocol describes a one-pot synthesis of O-aryl carbamates where the N-substituted this compound is formed in situ.[15]

Materials:

-

Secondary amine (1.0 eq)

-

Triphosgene (0.4 eq)

-

Pyridine (B92270) (2.0 eq)

-

Toluene (anhydrous)

-

Phenol (1.0 eq)

-

Deionized water

-

Standard laboratory glassware

Procedure:

-

To a solution of the secondary amine in anhydrous toluene, add pyridine at 0 °C.

-

Slowly add a solution of triphosgene in toluene to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Add the desired phenol to the reaction mixture.

-

Heat the reaction to 110 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with deionized water.

-

Extract the product with an appropriate organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Synthesis of Rivastigmine

The following is a laboratory-scale synthesis of Rivastigmine.[6]

Materials:

-

(S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq)

-

N-ethyl-N-methylthis compound (1.1 eq)

-

Zinc chloride (0.5 eq)

-

Anhydrous toluene

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add zinc chloride and N-ethyl-N-methylthis compound to anhydrous toluene.

-

Stir the mixture at room temperature for 10 minutes.

-

Add (S)-3-(1-(dimethylamino)ethyl)phenol to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion (typically 13 hours), cool the reaction mixture to room temperature and quench with water.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield Rivastigmine.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Signaling Pathway

Carbamate-based drugs like Rivastigmine exert their therapeutic effect by modulating the cholinergic signaling pathway. The diagram below illustrates the mechanism of acetylcholinesterase inhibition.

Nrf2 Signaling Pathway and Carbamate-induced Toxicity

Some carbamates, particularly those used as pesticides, can induce toxicity by affecting the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[3][16]

General Synthetic Workflow for Bioactive Carbamates

The following diagram illustrates a generalized workflow for the synthesis of bioactive carbamates starting from a secondary amine and a phenol or alcohol.

Conclusion

Carbamoyl chlorides are indispensable reagents in the synthesis of a diverse range of bioactive molecules. Their reactivity allows for the efficient introduction of the carbamoyl functional group, a key component of many successful drugs. The examples of Rivastigmine and various anticancer agents highlight the power of this chemical entity in addressing significant health challenges. As synthetic methodologies continue to improve, particularly with the development of safer alternatives to phosgene, the application of carbamoyl chlorides in drug discovery and development is poised to expand even further. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of carbamoyl chlorides in their own work.

References

- 1. US4012436A - Carbamoyl chlorides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents | MDPI [mdpi.com]

- 13. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rational Design, Synthesis, Characterization, and Anti-Bacterial Activity of Urea Derivatives Bearing 1,2,4-Triazoles as Molecular Hybrid Scaffolds – Oriental Journal of Chemistry [orientjchem.org]

- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

The Unimolecular Pathway: An In-depth Technical Guide to the Solvolysis Mechanisms of N,N-Dimethylcarbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcarbamoyl chloride (DMCC) is a vital reagent and intermediate in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals. Its utility stems from its ability to introduce the dimethylcarbamoyl group onto various nucleophilic moieties. A thorough understanding of its reaction mechanisms, particularly under solvolytic conditions, is paramount for optimizing synthetic routes, predicting product formation, and ensuring process safety. This technical guide provides a comprehensive overview of the solvolysis mechanisms of DMCC, presenting key kinetic and product data, detailed experimental protocols, and mechanistic pathway visualizations. The prevailing evidence points towards a predominantly unimolecular (SN1-like) solvolysis mechanism, proceeding through a resonance-stabilized acylium cation intermediate.

Core Solvolysis Mechanisms

The solvolysis of N,N-dimethylthis compound in nucleophilic solvents, such as water, alcohols, or aqueous organic mixtures, is characterized by the displacement of the chloride leaving group by a solvent molecule. The reaction can be generalized as follows:

(CH₃)₂NCOCl + Solv-H → (CH₃)₂NCO-Solv + H⁺ + Cl⁻

While reactions with strong, concentrated nucleophiles may exhibit bimolecular characteristics, the solvolysis of DMCC is largely dominated by a dissociative, SN1-like pathway.[1][2] This mechanism involves two key steps:

-

Rate-Determining Ionization: The slow, rate-determining step is the cleavage of the carbon-chlorine bond to form a planar, resonance-stabilized N,N-dimethylcarbamoyl cation and a chloride ion. The stability of this cation is significantly enhanced by the electron-donating lone pair of the nitrogen atom.[2]

-

Nucleophilic Capture: The carbamoyl (B1232498) cation is then rapidly attacked by a solvent molecule (the nucleophile) to yield the final product.[2]

Evidence for this unimolecular mechanism includes the observation of common-ion rate depression, where the addition of an external chloride salt slows the reaction by promoting the reverse of the initial ionization step.[3] Furthermore, the positive entropy of activation observed in some studies is consistent with a dissociative transition state.[2]

With stronger nucleophiles, such as amines, an addition-elimination mechanism becomes more probable. This pathway involves the initial formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion.[2]

Below are diagrams illustrating these primary mechanistic pathways.

Quantitative Data on Solvolysis

The rate of solvolysis of N,N-dimethylthis compound is highly dependent on the solvent's ionizing power and nucleophilicity. This relationship is often quantified using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), l is the sensitivity to solvent nucleophilicity (N), and m is the sensitivity to solvent ionizing power (Y).[2] For the solvolysis of N,N-dimethylthis compound, a significant m value is observed, supporting the formation of a cationic intermediate characteristic of an SN1-like mechanism.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of N,N-Dimethylthis compound at 25.0 °C

| Parameter | Value | Interpretation |

| l (sensitivity to nucleophilicity) | 0.61 | Moderate sensitivity to solvent nucleophilicity, suggesting some nucleophilic solvent assistance in the transition state.[4] |

| m (sensitivity to ionizing power) | 0.74 | High sensitivity to the solvent's ability to stabilize ionic intermediates, strongly supporting an SN1-like mechanism.[4] |

| l/m ratio | 0.80 | A ratio less than 1.0 is characteristic of carbamoyl chlorides undergoing solvolysis via an ionization pathway.[4] |

Table 2: Specific Rates of Solvolysis (k) for N,N-Dimethylthis compound and Related Compounds

| This compound | Solvent | Temperature (°C) | k (s⁻¹) |

| N,N-Dimethylthis compound | 100% H₂O | 20.63 | - |

| N,N-Diethylthis compound | 80% Ethanol | 25.0 | 4.2 (relative to DMCC) |

| N,N-Diethylthis compound | 100% Methanol | 25.0 | 6.6 (relative to DMCC) |

| 1-Piperidinecarbonyl chloride | 89.1% Acetone-Water | -20 | 2.1 x 10⁻³ |

| N,N-Diisopropylthis compound | 89.1% Acetone-Water | -20 | 8.4 x 10⁻² |

Note: The rate of solvolysis increases with the electron-donating ability of the N-alkyl groups, which stabilizes the carbamoyl cation intermediate.[2]

Table 3: Activation Parameters for the Solvolysis of N,N-Dimethylthis compound

| Solvent | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) |

| Water | 20.63 | +3.50 |

| 50% Ethanol | - | -37.8 |

| 2-Propanol | - | -38.4 |

The positive entropy of activation in water is a strong indicator of a dissociative, SN1-like mechanism. The highly negative values in less polar solvents may suggest a more ordered transition state.[2]

Table 4: Product Selectivity (S) for N,N-Dimethylthis compound Solvolysis in Aqueous Ethanol at 25.0 °C

| % Ethanol (v/v) | S value |

| 90% | 0.510 ± 0.015 |

| 80% | 0.510 ± 0.015 |

| 70% | 0.510 ± 0.015 |

| 60% | 0.510 ± 0.015 |

The selectivity value (S) is defined as ([Ester Product]/[Acid Product]) x ([H₂O]/[Alcohol]). The constant S value across different ethanol-water mixtures suggests that the product-determining step occurs after the rate-determining step, which is consistent with the formation of a common intermediate.[2][3]

Experimental Protocols

Synthesis of N,N-Dimethylthis compound

A common laboratory-scale synthesis involves the reaction of dimethylamine (B145610) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).[5][6]

Materials:

-

Dimethylamine

-

Triphosgene (or diphosgene)

-

Anhydrous toluene (B28343)

-

Standard inert atmosphere glassware (flame-dried)

-

Ice bath

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine and triethylamine in anhydrous toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of triphosgene in anhydrous toluene to the cooled amine solution while maintaining the temperature.

-

Stir the reaction mixture at 0-5 °C for several hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride byproduct.

-

The resulting filtrate containing N,N-dimethylthis compound can be used directly or purified by vacuum distillation.

Kinetic Analysis of Solvolysis

The rate of solvolysis can be conveniently monitored by measuring the increase in conductivity of the solution due to the production of hydrochloric acid.

Apparatus:

-

Conductivity meter and probe

-

Constant temperature water bath

-

Magnetic stirrer

-

Volumetric glassware

Procedure:

-

Prepare the desired solvent mixture (e.g., 80% ethanol/20% water) and place it in a thermostatted reaction vessel.

-

Allow the solvent to reach thermal equilibrium.

-

Prepare a concentrated stock solution of N,N-dimethylthis compound in a dry, non-reactive solvent (e.g., acetone).

-

Initiate the reaction by injecting a small, known volume of the DMCC stock solution into the stirred solvent. The final concentration should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

-

Record the conductivity of the solution as a function of time until a stable reading is obtained.

-

The first-order rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t.

Conclusion

The solvolysis of N,N-dimethylthis compound predominantly proceeds through a unimolecular, SN1-like mechanism involving a resonance-stabilized carbamoyl cation. This is well-supported by kinetic data, including a high sensitivity to solvent ionizing power as demonstrated by Grunwald-Winstein analysis, and positive entropies of activation in polar solvents. The stability of the carbamoyl cation intermediate is a key factor influencing the reaction rate. For professionals in research, development, and drug discovery, a firm grasp of these mechanistic principles is essential for the effective application of DMCC in the synthesis of target molecules, enabling better control over reaction outcomes and the development of robust and efficient synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions | MDPI [mdpi.com]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylthis compound | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Introduction of the Caramoyl Chloride Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamoyl (B1232498) chloride functional group is a pivotal reactive intermediate in organic synthesis, serving as a versatile precursor for the preparation of a wide array of important compounds, including ureas, carbamates, and isocyanates. These derivatives are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary methods for introducing the carbamoyl chloride moiety, with a focus on practical application for researchers in the pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights are presented.

Introduction

Carbamoyl chlorides (R₂NCOCl) are acyl chlorides of carbamic acids. Their high reactivity, stemming from the electrophilic carbonyl carbon, makes them valuable reagents for the introduction of the carbamoyl group. This guide will delve into the core synthetic strategies for their preparation, primarily focusing on methods starting from amines, isocyanates, and urea (B33335). Safety considerations are paramount when handling reagents such as phosgene (B1210022) and its derivatives, and appropriate precautions should always be taken.

Synthesis of Carbamoyl Chlorides from Amines

The most prevalent method for the synthesis of carbamoyl chlorides involves the reaction of primary or secondary amines with phosgene (COCl₂) or its safer, solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate, BTC).

From Secondary Amines

The reaction of a secondary amine with phosgene or a phosgene equivalent is a robust method for the preparation of N,N-disubstituted carbamoyl chlorides. The reaction typically requires a base to act as a scavenger for the hydrogen chloride (HCl) byproduct.

R₂NH + COCl₂ → R₂NCOCl + HCl

| Starting Amine | Phosgene Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrahydroisoquinoline | Triphosgene | Pyridine (B92270) | CH₂Cl₂ | -78 to rt | 88 | [1] |

| Diisopropylamine | Phosgene | - | Inert Solvent | 80-160 | High | [2] |

| Dicyclohexylamine | Phosgene | - | o-dichlorobenzene | 160 | ~94 | [2] |

| N-methylaniline | Phosgene | - | Toluene | 100 | Good | Not specified |

| (R)-N-methyl-1-phenylpropylamine | Phosgene | DIEA | Not specified | Not specified | 92 | [3] |

| Di-n-propylamine | Phosgene | - | Inert Solvent | Not specified | 60-80 | [2] |

| Di-n-butylamine | Phosgene | - | Inert Solvent | Not specified | 60-80 | [2] |

Materials:

-

Tetrahydroisoquinoline (1.0 eq)

-

Triphosgene (0.35-0.40 eq)

-

Pyridine (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of tetrahydroisoquinoline in anhydrous CH₂Cl₂ is slowly added to a pre-cooled (-78 °C) solution of triphosgene and pyridine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified time (e.g., 1-3 hours), while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of 1 N HCl.

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

From Tertiary Amines (Debenzylation)

R₂N-CH₂Ph + COCl₂ → R₂NCOCl + PhCH₂Cl

| Starting Amine | Phosgene Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Benzyl-N-methyl-tetrahydroisoquinoline | Triphosgene | CH₂Cl₂ | 0 to rt | >95 | [4][5] |

| N-Benzylpiperidine | Triphosgene | CH₂Cl₂ | 0 to rt | >95 | [4][5] |

| N,N-Dibenzylaniline | Triphosgene | CH₂Cl₂ | 0 to rt | >95 | [4][5] |

Materials:

-

N-Benzyl-N-methyl-tetrahydroisoquinoline (1.0 eq)

-

Triphosgene (0.34 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of the N-benzyl-N-methyl-tetrahydroisoquinoline in anhydrous CH₂Cl₂ is added dropwise to a solution of triphosgene in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.

Synthesis of Carbamoyl Chlorides from Isocyanates

Monosubstituted carbamoyl chlorides can be prepared by the addition of hydrogen chloride (HCl) to isocyanates. This reaction is typically reversible, and the this compound can be in equilibrium with the starting isocyanate and HCl.[6]

R-N=C=O + HCl ⇌ R-NHCOCl

Yields for this method are often not reported as the products are frequently used in situ or are in equilibrium with the starting materials. The position of the equilibrium is dependent on the solvent and temperature.

Materials:

-

Aryl isocyanate (e.g., phenyl isocyanate) (1.0 eq)

-

Anhydrous solvent (e.g., acetonitrile, diethyl ether)

-

Anhydrous Hydrogen Chloride (gas or solution in an anhydrous solvent)

Procedure:

-

The aryl isocyanate is dissolved in a suitable anhydrous solvent in a flask equipped with a gas inlet and a drying tube.

-

Anhydrous HCl gas is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the this compound carbonyl peak (~1740 cm⁻¹).

-

The product is often used directly in solution for subsequent reactions. Isolation may be achieved by precipitation or crystallization upon cooling, but the thermal instability and moisture sensitivity of the product must be considered.

Synthesis of Unsubstituted this compound from Urea

The parent, unsubstituted this compound (H₂NCOCl), can be synthesized by the high-temperature reaction of urea with dry hydrogen chloride gas.[6] This method is suitable for large-scale industrial production.

(NH₂)₂CO + 2HCl → H₂NCOCl + NH₄Cl

This industrial process is reported to give high yields (e.g., 50-98%) when conducted in the gas phase over a catalyst.[7]

Materials:

-

Urea

-

Dry Hydrogen Chloride (gas)

-

Granular sand (as a heat transfer medium)

Procedure:

-

This reaction is typically carried out in a tube furnace or a similar high-temperature reactor.

-

A mixture of urea and granular sand is placed in the reactor.

-

The reactor is heated to a high temperature (e.g., 350-400 °C).

-

A stream of dry HCl gas is passed through the heated mixture.

-

The gaseous product, this compound, is carried out of the reactor with the gas stream and can be collected by cooling and condensation.

-

The solid ammonium (B1175870) chloride byproduct remains in the reactor.

Phosgene-Free Alternatives

Due to the high toxicity of phosgene, there is growing interest in developing phosgene-free methods for the synthesis of carbamoyl chlorides and their derivatives. One promising approach involves the in-situ generation of phosgene from less hazardous precursors, such as chloroform, under visible light irradiation in the presence of an oxygen source.[8] Another strategy is the direct synthesis of carbamates from amines, CO₂, and alkyl halides, which can then be converted to carbamoyl chlorides if needed.[9]

Reaction Mechanisms and Experimental Workflows

Mechanism of this compound Formation from a Secondary Amine and Phosgene

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form the this compound.

Caption: Mechanism of this compound synthesis from a secondary amine and phosgene.

Experimental Workflow for Synthesis from a Secondary Amine

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound from a secondary amine and a phosgene source.

Caption: General experimental workflow for this compound synthesis from a secondary amine.

Mechanism of N-Debenzylation with Phosgene

The reaction is initiated by the attack of the tertiary amine on phosgene, forming a quaternary ammonium intermediate. This is followed by the nucleophilic attack of a chloride ion on the benzylic carbon, leading to the cleavage of the C-N bond and formation of the this compound and benzyl (B1604629) chloride.

Caption: Mechanism of N-debenzylation of a tertiary amine with phosgene.

Characterization

Carbamoyl chlorides are typically characterized by standard spectroscopic methods.

-

¹H NMR Spectroscopy: The protons alpha to the nitrogen atom typically appear in the range of 3.0-4.0 ppm. The exact chemical shift is dependent on the nature of the R groups.

-

¹³C NMR Spectroscopy: The carbonyl carbon is characteristic and appears in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is observed in the region of 1740-1780 cm⁻¹. This is a key diagnostic peak.

Conclusion

The synthesis of carbamoyl chlorides is a well-established and indispensable tool in modern organic synthesis, particularly for applications in drug discovery and development. While the use of phosgene and its derivatives requires stringent safety protocols, the versatility and utility of the resulting carbamoyl chlorides are undeniable. The methods outlined in this guide, from the classic reaction of secondary amines with phosgene to the more specialized debenzylation of tertiary amines, provide a robust toolkit for the synthesis of these valuable intermediates. The ongoing development of phosgene-free alternatives will likely expand the accessibility and safety of these important transformations in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Carbamoyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl (B1232498) chlorides (R₂NCOCl) are a class of highly reactive organic compounds that serve as crucial intermediates in the synthesis of a wide array of industrially and pharmaceutically important molecules, including ureas, carbamates, and isocyanates. Their utility stems from the electrophilic nature of the carbonyl carbon, making them susceptible to attack by a variety of nucleophiles. Understanding the theoretical underpinnings of their reactivity is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This technical guide provides an in-depth analysis of the theoretical studies on carbamoyl chloride reactivity, focusing on their reaction mechanisms, kinetic and thermodynamic parameters, and the influence of substituents and solvent effects.

Core Reactivity and Mechanistic Pathways

The reactivity of carbamoyl chlorides is dominated by nucleophilic acyl substitution at the carbonyl carbon. The primary mechanistic pathways governing their reactions are the dissociative S_N_1 (ionization) mechanism and the associative addition-elimination mechanism. The operative pathway is highly dependent on the nature of the substituents on the nitrogen atom, the nucleophile, and the solvent system.

The S_N_1 Ionization Pathway in Solvolysis

In solvolytic reactions, particularly with polar protic solvents, N,N-disubstituted carbamoyl chlorides predominantly react via an S_N_1-like mechanism. This pathway involves a slow, rate-determining ionization of the this compound to form a planar, resonance-stabilized carbamoyl cation intermediate and a chloride ion. This intermediate is then rapidly attacked by the solvent (a nucleophile) to yield the final product.

The stability of the carbamoyl cation is a key factor in the prevalence of the S_N_1 mechanism. The lone pair of electrons on the nitrogen atom participates in resonance, delocalizing the positive charge and significantly stabilizing the intermediate.

Addition-Elimination Pathway

With strong, non-solvent nucleophiles, particularly in aprotic solvents, the reaction can proceed through a bimolecular addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

Quantitative Analysis of Reactivity

Theoretical and experimental studies have provided valuable quantitative data on the reactivity of carbamoyl chlorides. This data is essential for predicting reaction rates and understanding the factors that influence reactivity.

Solvolysis Kinetics

The solvolysis rates of various N,N-disubstituted carbamoyl chlorides have been extensively studied. The Grunwald-Winstein equation is often applied to correlate the specific rates of solvolysis with the ionizing power of the solvent.

Table 1: Solvolysis Rate Constants and Activation Parameters for N,N-Dialkylcarbamoyl Chlorides

| This compound | Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Activation Energy, Eₐ (kcal/mol) | Activation Entropy, ΔS‡ (cal/mol·K) |

| N,N-Dimethylthis compound | 100% H₂O | 0.3 - 14 | - | 20.63 | +3.50 |

| N,N-Dimethylthis compound | 80% Ethanol | 25.0 | - | - | - |

| N,N-Diethylthis compound | 80% Ethanol | 25.0 | 4.2 times faster than Me₂NCOCl | - | - |

| N,N-Dimethylthis compound | 100% Methanol | 25.0 | - | - | - |

| N,N-Diethylthis compound | 100% Methanol | 25.0 | 6.6 times faster than Me₂NCOCl | - | - |

Data compiled from a comprehensive review on the solvolysis of carbamoyl chlorides.